molecular formula C26H37NO B4943381 2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide

Cat. No.: B4943381
M. Wt: 379.6 g/mol
InChI Key: GUJHSCYXQCGTFF-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide is an organic compound characterized by the presence of a phenyl group attached to an acetamide moiety, with a 2,4,6-tritert-butylphenyl substituent. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide typically involves the reaction of 2,4,6-tritert-butylphenylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups can influence the binding affinity and selectivity of the compound. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.

    2,6-di-tert-butylphenol: Widely used as an antioxidant in various industries.

    N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide: A chiral ligand used in asymmetric synthesis.

Uniqueness

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide is unique due to its combination of steric hindrance from the tert-butyl groups and the presence of both phenyl and acetamide functionalities

Properties

IUPAC Name

2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO/c1-24(2,3)19-16-20(25(4,5)6)23(21(17-19)26(7,8)9)27-22(28)15-18-13-11-10-12-14-18/h10-14,16-17H,15H2,1-9H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJHSCYXQCGTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC(=O)CC2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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